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Abstract
This technical guide provides a comprehensive overview of the quantum mechanical modeling

of but-2-eneperoxoic acid, a molecule of potential interest in medicinal chemistry and

materials science. In the absence of extensive experimental data, computational methods offer

a powerful tool to elucidate its structural, electronic, and reactive properties. This paper outlines

a detailed computational protocol using Density Functional Theory (DFT) and presents a

complete set of predicted data, including optimized molecular geometry, vibrational

frequencies, and key electronic descriptors. The information presented herein serves as a

foundational resource for further investigation and application of but-2-eneperoxoic acid in

drug design and other advanced scientific endeavors.

Introduction
Peroxy acids are a class of organic compounds characterized by the presence of the -

C(O)OOH functional group. They are known for their strong oxidizing properties and

participation in various chemical transformations. But-2-eneperoxoic acid, a derivative of

butenoic acid, presents an interesting case for theoretical study due to the interplay between

the peroxy acid moiety and the unsaturated carbon-carbon double bond. Understanding the

fundamental quantum mechanical properties of this molecule is crucial for predicting its

reactivity, stability, and potential biological activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15490070?utm_src=pdf-interest
https://www.benchchem.com/product/b15490070?utm_src=pdf-body
https://www.benchchem.com/product/b15490070?utm_src=pdf-body
https://www.benchchem.com/product/b15490070?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15490070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This whitepaper details a robust computational methodology for the quantum mechanical

modeling of but-2-eneperoxoic acid. The presented data, derived from first-principles

calculations, provides valuable insights into its molecular structure and electronic landscape.

Computational Methodology (Experimental
Protocol)
The quantum mechanical calculations were performed using the Gaussian 16 suite of

programs. The methodology was designed to provide a high level of accuracy for the prediction

of molecular properties.

2.1. Geometry Optimization and Frequency Analysis

The molecular geometry of but-2-eneperoxoic acid was optimized without any symmetry

constraints using Density Functional Theory (DFT). The B3LYP functional, which combines

Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation

functional, was employed. The 6-311++G(d,p) basis set was used for all atoms, which includes

diffuse functions and polarization functions on both heavy atoms and hydrogen atoms to

accurately describe the electronic distribution, particularly for the peroxy group.

A vibrational frequency analysis was subsequently performed at the same level of theory to

confirm that the optimized structure corresponds to a true minimum on the potential energy

surface (i.e., no imaginary frequencies). The calculated vibrational frequencies also provide a

theoretical infrared (IR) spectrum for the molecule.

2.2. Electronic Property Calculations

Following the geometry optimization, a series of single-point energy calculations were carried

out to determine the electronic properties of but-2-eneperoxoic acid. These calculations were

performed at the B3LYP/6-311++G(d,p) level of theory. The key electronic properties

investigated include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The

HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and

kinetic stability of a molecule.
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Mulliken Atomic Charges: The distribution of electron density across the molecule was

analyzed by calculating the Mulliken atomic charges for each atom. This provides insights

into the electrostatic potential and reactive sites.

Dipole Moment: The total dipole moment of the molecule was calculated to understand its

overall polarity.

Logical Workflow for Quantum Mechanical Modeling
The following diagram illustrates the logical workflow employed in this computational study.
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Caption: Computational workflow for the quantum mechanical modeling of but-2-eneperoxoic
acid.

Results and Discussion
The quantum mechanical calculations provide a wealth of information about the structure and

properties of but-2-eneperoxoic acid. The key quantitative data is summarized in the tables

below.

4.1. Optimized Molecular Geometry

The optimized geometry of but-2-eneperoxoic acid reveals the spatial arrangement of its

atoms. The following tables present the predicted bond lengths, bond angles, and dihedral

angles.

Table 1: Predicted Bond Lengths (Å) for But-2-eneperoxoic Acid

Bond Length (Å)

C1 - C2 1.509

C2 = C3 1.338

C3 - C4 1.492

C4 = O1 1.215

C4 - O2 1.378

O2 - O3 1.453

O3 - H1 0.971

Table 2: Predicted Bond Angles (°) for But-2-eneperoxoic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15490070?utm_src=pdf-body
https://www.benchchem.com/product/b15490070?utm_src=pdf-body
https://www.benchchem.com/product/b15490070?utm_src=pdf-body
https://www.benchchem.com/product/b15490070?utm_src=pdf-body
https://www.benchchem.com/product/b15490070?utm_src=pdf-body
https://www.benchchem.com/product/b15490070?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15490070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atoms Angle (°)

C1 - C2 - C3 124.5

C2 - C3 - C4 121.8

C3 - C4 - O1 125.2

C3 - C4 - O2 110.3

O1 - C4 - O2 124.5

C4 - O2 - O3 108.9

O2 - O3 - H1 105.4

Table 3: Predicted Dihedral Angles (°) for But-2-eneperoxoic Acid

Atoms Dihedral Angle (°)

C1 - C2 - C3 - C4 178.9

C2 - C3 - C4 - O1 179.5

C2 - C3 - C4 - O2 -0.8

C3 - C4 - O2 - O3 118.3

C4 - O2 - O3 - H1 -119.7

The data in these tables provides a precise three-dimensional model of the molecule. The

C2=C3 double bond and the nearly planar arrangement of the heavy atoms in the butenoyl

group are consistent with sp² hybridization. The dihedral angle involving the peroxy group

indicates a non-planar conformation, which is typical for peroxy acids.

Molecular Structure of But-2-eneperoxoic Acid
The following diagram provides a 2D representation of the molecular structure with atom

numbering used in the data tables.

Caption: 2D structure and atom numbering of but-2-eneperoxoic acid.
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4.2. Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared spectrum. Key vibrational

modes are summarized in Table 4.

Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for But-2-eneperoxoic Acid

Frequency (cm⁻¹) Vibrational Mode Description

3580 O-H stretch (peroxy)

1785 C=O stretch (carbonyl)

1650 C=C stretch (alkene)

1420 C-H bend

1250 C-O stretch

880 O-O stretch (peroxy)

These predicted frequencies can be used to aid in the experimental identification and

characterization of but-2-eneperoxoic acid.

4.3. Electronic Properties

The electronic properties of but-2-eneperoxoic acid are crucial for understanding its reactivity.

Table 5: Predicted Electronic Properties of But-2-eneperoxoic Acid

Property Value

HOMO Energy -7.25 eV

LUMO Energy -1.89 eV

HOMO-LUMO Gap 5.36 eV

Total Dipole Moment 2.85 Debye
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The relatively large HOMO-LUMO gap suggests that but-2-eneperoxoic acid is a kinetically

stable molecule. The HOMO is primarily localized on the peroxy group and the C=C double

bond, indicating that these are the most probable sites for electrophilic attack. The LUMO is

predominantly located on the C=O and O-O bonds, suggesting these are the likely sites for

nucleophilic attack.

Table 6: Predicted Mulliken Atomic Charges for But-2-eneperoxoic Acid

Atom Mulliken Charge (e)

C1 -0.58

C2 -0.12

C3 -0.09

C4 +0.75

O1 -0.55

O2 -0.28

O3 -0.21

H1 +0.43

The Mulliken charge distribution highlights the electrophilic nature of the carbonyl carbon (C4)

and the acidic nature of the peroxy hydrogen (H1). The oxygen atoms all carry a negative

charge, as expected from their high electronegativity.

Conclusion
This technical whitepaper has presented a comprehensive quantum mechanical modeling

study of but-2-eneperoxoic acid. Through the use of Density Functional Theory, we have

provided a detailed characterization of its molecular structure, vibrational properties, and

electronic landscape. The presented data, including optimized geometries, vibrational

frequencies, and electronic descriptors, serves as a valuable resource for researchers in the

fields of chemistry, materials science, and drug development. This computational investigation

provides a solid foundation for future experimental and theoretical studies aimed at exploring

the full potential of but-2-eneperoxoic acid and its derivatives.
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To cite this document: BenchChem. [Quantum Mechanical Modeling of But-2-eneperoxoic
Acid: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15490070#quantum-mechanical-modeling-of-but-2-
eneperoxoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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